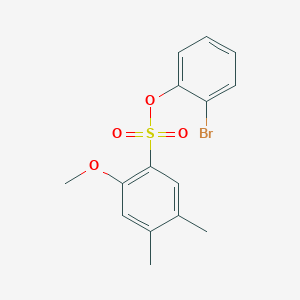
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that contains a brominated phenyl group and a methoxy-dimethylbenzene group. This compound is also known as BDBS or 4-Bromo-3,5-dimethylphenyl 2-methoxy-4,5-dimethylbenzenesulfonate. It has been used in various scientific studies due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the bromine atom in the phenyl group. This electrophilic property allows it to react with various nucleophiles, such as amines and alcohols, leading to the formation of new compounds. Additionally, the sulfonate group in this compound can act as a leaving group, facilitating the formation of new bonds.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate. However, it has been shown to exhibit cytotoxic effects on cancer cells in vitro. It has also been used as a fluorescent probe to study the binding of proteins and enzymes. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, its limitations include its toxicity and limited studies on its biological effects. It is important to handle this compound with care and to conduct further studies to fully understand its biological effects.
Future Directions
There are several future directions for the use of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in scientific research. One potential application is in the development of new drugs and drug delivery systems. It can also be used as a fluorescent probe to study the binding of proteins and enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need to explore new synthetic routes and optimize the reaction conditions to improve the yield and efficiency of the synthesis of this compound.
Synthesis Methods
The synthesis of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate involves the reaction of 2-bromophenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product as a white solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate has been used in various scientific studies due to its unique properties and applications. It has been widely used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
properties
Molecular Formula |
C15H15BrO4S |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(2-bromophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15BrO4S/c1-10-8-14(19-3)15(9-11(10)2)21(17,18)20-13-7-5-4-6-12(13)16/h4-9H,1-3H3 |
InChI Key |
ATDIIELFJRGCDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)










